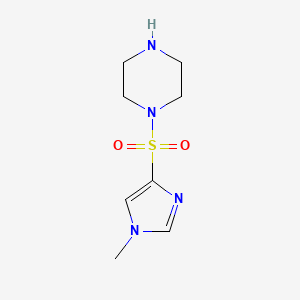

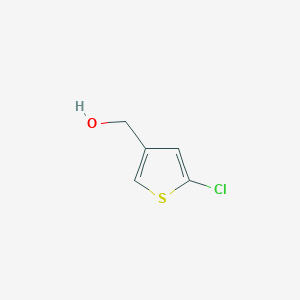

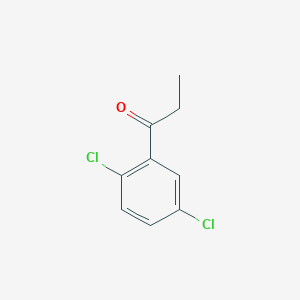

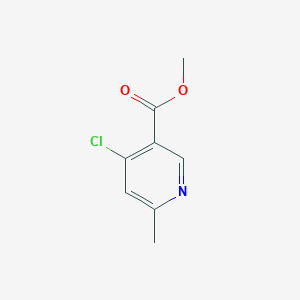

![molecular formula C8H9N3S B1357939 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine CAS No. 859205-88-2](/img/structure/B1357939.png)

5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrrolo[2,1-f][1,2,4]triazine is an interesting fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It is used in targeted therapy, which refers to targeting only specific proteins or enzymes that are dysregulated in cancer . It is also a part of the nucleoside drug remdesivir used to treat broad-spectrum viral infections including SARS COVID-19 .

Synthesis Analysis

Various synthetic strategies have been developed to synthesize pyrrolo[2,1-f][1,2,4]triazine either starting from triazine or pyrrole . A newly developed synthetic methodology utilizes simple building blocks such as pyrrole, chloramine, and formamidine acetate . Triazine was obtained in 55% overall yield in a two-vessel-operated process .Molecular Structure Analysis

Pyrrolo[2,1-f][1,2,4]triazine is a unique bicyclic heterocycle, containing N–N bond with a bridgehead nitrogen . It is an active structural motif of other drugs such as avapritinib and remdesivir .Chemical Reactions Analysis

The reaction conditions were critical in preventing the particles during the work-up process . The major steps in the synthesis include N-amination of methyl pyrrole-2-carboxylate using a suitable aminating agent (NH2Cl) to introduce .Scientific Research Applications

Kinase Inhibition and Antitumor Activity

5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine derivatives have been studied for their potential as kinase inhibitors, particularly targeting vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds exhibit strong inhibition of VEGFR-2 kinase, an important target for cancer therapy. For instance, BMS-540215, a derivative with potent biochemical activity, has shown significant in vivo activity in human tumor xenograft models (Bhide et al., 2006).

Synthesis and Structural Analysis

Research has also focused on the versatile synthesis of pyrrolo[2,1-F][1,2,4]triazine nucleus, crucial for the development of various pharmaceutical compounds. Innovative synthetic methodologies have been developed to create functionalized pyrrolo[2,1-F][1,2,4]triazine derivatives. These methods are vital for the exploration of new drugs, including antiviral medications like Remdesivir, which incorporates this nucleus (Roy et al., 2021).

Antiproliferative Properties

Several studies have synthesized novel pyrrolo[2,1-F][1,2,4]triazine derivatives to explore their antiproliferative activities against various human tumor cell lines. These compounds have shown selective inhibitory effects on cells with highly expressed wild type epidermal growth factor receptor (EGFR), indicating their potential as antitumor agents (Zhang et al., 2018).

Dual Tyrosine Kinase Inhibition

The 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine derivatives are also studied as dual inhibitors of EGFR and HER2 protein tyrosine kinases. These compounds have exhibited promising oral efficacy in tumor xenograft models, highlighting their potential in cancer treatment (Fink et al., 2011).

Biological Activity and Versatility

The pyrrolo[2,1-F][1,2,4]triazine template is recognized as a "privileged scaffold" in drug discovery due to its versatility and potential for derivatives with a wide range of biological activities. Its role in kinase inhibition and other pharmacological activities makes it a significant focus in medicinal chemistry (Song et al., 2013).

Safety And Hazards

Future Directions

The process research community has embarked on rapid development of a practical commercial route to remdesivir since it emerged as a COVID-19 therapeutic . The recent advances made in the development of kinase inhibitors containing pyrrolo[2,1-f][1,2,4]triazine scaffold suggest promising future directions in this field.

properties

IUPAC Name |

5-methyl-4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-6-3-4-11-7(6)8(12-2)9-5-10-11/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEJRILORDMTIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=NN2C=C1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610280 |

Source

|

| Record name | 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine | |

CAS RN |

859205-88-2 |

Source

|

| Record name | 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1357890.png)